3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane
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Overview
Description
3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane is a nitrogen-containing heterocyclic compound that features a bicyclic structure with a thiophene ring attached to it. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[32One common method involves the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction uses vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to form the bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the bicyclic core can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced bicyclic compounds, and halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential bioactivity is being explored for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The thiophene ring can participate in π-π interactions, further stabilizing the compound within the binding site .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares the bicyclic core but lacks the thiophene ring.
8-Oxabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic structure instead of nitrogen.
Uniqueness
The presence of the thiophene ring in 3-(Thiophen-2-Ylmethyl)-3,8-Diazabicyclo[3.2.1]Octane adds unique electronic properties and potential for diverse chemical reactivity, distinguishing it from other similar bicyclic compounds.
Properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-3,8-diazabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-11(14-5-1)8-13-6-9-3-4-10(7-13)12-9/h1-2,5,9-10,12H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCFBIVFOWEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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